Ethyl 3-dimethylamino-2-methylsulphonylacrylate
Overview
Description
Ethyl 3-dimethylamino-2-methylsulphonylacrylate is an organic compound with a complex structure that includes both amino and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-dimethylamino-2-methylsulphonylacrylate typically involves the reaction of ethyl acrylate with dimethylamine and a sulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-dimethylamino-2-methylsulphonylacrylate undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-dimethylamino-2-methylsulphonylacrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-dimethylamino-2-methylsulphonylacrylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile, while the sulfonyl group can undergo oxidation or reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl acrylate: A simpler ester that lacks the amino and sulfonyl groups.
Dimethylaminoethyl methacrylate: Contains a similar amino group but differs in the ester and sulfonyl functionalities.
Methylsulfonylmethane (MSM): Contains a sulfonyl group but lacks the acrylate and amino functionalities.
Uniqueness
Ethyl 3-dimethylamino-2-methylsulphonylacrylate is unique due to the combination of its amino and sulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 3-(dimethylamino)-2-methylsulfonylprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-5-13-8(10)7(6-9(2)3)14(4,11)12/h6H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVQCCZJZHIKOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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